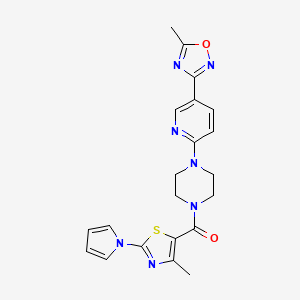
(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H21N7O2S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Oxadiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Pyridine ring : Often associated with neuroactive compounds and can enhance solubility and bioavailability.
- Thiazole ring : Exhibits significant antitumor activity and is often used in drug design for its ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.37 g/mol |
| LogP (Partition Coefficient) | 3.170 |
| Water Solubility (LogSw) | -3.53 |
| Polar Surface Area | 63.297 Ų |
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole structures have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the oxadiazole moiety in the compound likely contributes to its potential antibacterial effects.
Antitumor Activity
Thiazole-containing compounds are recognized for their anticancer properties. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The specific compound has not been extensively studied in clinical trials; however, related thiazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines .
Neuroactive Properties
Piperazine derivatives are known for their neuroactive effects. The piperazine ring in this compound may contribute to its potential as a therapeutic agent for neurological disorders. Previous studies have suggested that piperazine-based compounds can have anxiolytic and antidepressant effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Oxadiazole Substitution : The presence of methyl groups on the oxadiazole ring enhances lipophilicity, potentially improving membrane permeability.
- Pyridine Positioning : Variations in the substitution pattern on the pyridine ring can significantly affect the binding affinity to target receptors.
- Thiazole Modifications : Modifying the thiazole component can lead to enhanced cytotoxicity against cancer cells, as evidenced by studies indicating that specific substitutions increase efficacy .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study on thiazole derivatives showed IC50 values below 10 µM against various cancer cell lines, suggesting high potency .
- Antimicrobial Effects : Research on oxadiazole derivatives reported significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against common pathogens .
- Neuropharmacological Studies : Piperazine derivatives demonstrated anxiolytic effects in animal models, indicating potential therapeutic applications in anxiety disorders .
Eigenschaften
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2S/c1-14-18(31-21(23-14)28-7-3-4-8-28)20(29)27-11-9-26(10-12-27)17-6-5-16(13-22-17)19-24-15(2)30-25-19/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLWIDKFJGKPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C5=NOC(=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














